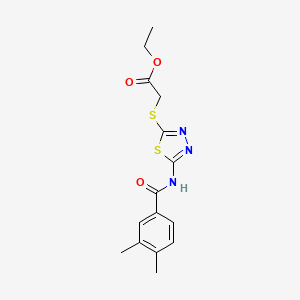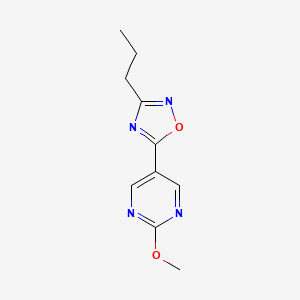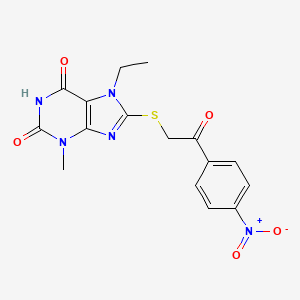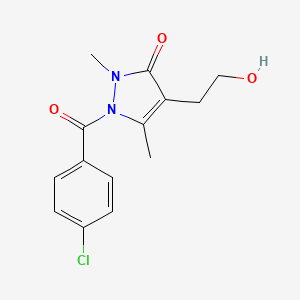![molecular formula C18H19FN4O3 B2634077 N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021023-41-5](/img/structure/B2634077.png)
N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves numerous methods . For instance, the reaction of thiophene-2-carboxamides with DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, the reaction of thiophene-2-carboxamides with DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research in this area often focuses on the synthesis of complex chemical structures and their potential as pharmacological agents. For example, studies on related pyrrolopyrimidine derivatives have explored their synthesis through various chemical reactions, offering insights into the structural characteristics that may influence biological activity. The precise synthesis methods and structural analysis of these compounds contribute to the broader field of medicinal chemistry by elucidating the relationship between chemical structure and biological function (Salih & Al-Sammerrai, 1986; Wang et al., 2017).
Chemical Properties and Applications
Further investigations into the chemical properties of pyrrolopyrimidine derivatives reveal their potential applications in various scientific fields. Studies have detailed the thermal stability and decomposition patterns of these compounds, providing essential data for their use in different temperature conditions and potential applications in materials science (Salih & Al-Sammerrai, 1986). Additionally, the exploration of molecular interactions, such as hydrogen bonding and pi-pi stacking interactions, offers valuable insights into the design of molecules with desired properties for pharmaceutical applications (Trilleras et al., 2009).
Pharmacological Potential
While direct information on the pharmacological applications of "N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide" is not available, related research on pyrrolopyrimidine derivatives suggests a wide range of potential activities. These include anticancer properties and enzyme inhibition, highlighting the importance of such compounds in the development of new therapeutic agents (Elsayed & Fadda, 2018). The study of these compounds' interactions with biological targets is crucial for understanding their mechanism of action and potential efficacy as drugs.
Wirkmechanismus
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
Zukünftige Richtungen
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that there is potential for future research and development in this area.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3/c1-4-9-23-14(15(24)20-13-8-6-5-7-12(13)19)10-11-16(23)21(2)18(26)22(3)17(11)25/h5-8,10H,4,9H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZCLSIYLBGRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B2633997.png)


![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B2634000.png)
![Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate](/img/structure/B2634003.png)
![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2634004.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2634006.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide](/img/structure/B2634011.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634012.png)
![Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2634013.png)
![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2634014.png)